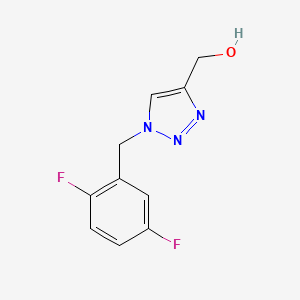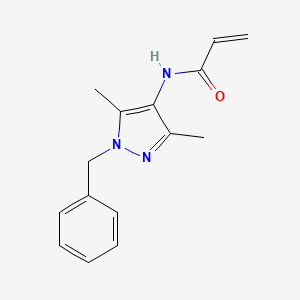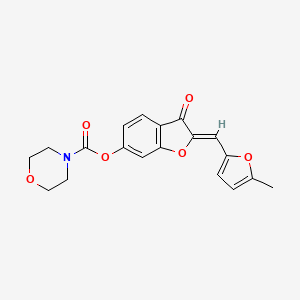![molecular formula C11H15N5 B2748253 5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1340757-75-6](/img/structure/B2748253.png)
5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound. It belongs to the class of triazolopyrimidines . Triazolopyrimidines are an important class of non-naturally occurring small molecules that have aroused the interest of researchers .
Synthesis Analysis
The synthesis of functionalized triazolo[1,5-a]pyrimidines has been carried out in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction was carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The same triazolopyrimidine ligand coordinates to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate .Chemical Reactions Analysis
The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis : The triazolopyrimidine derivatives, including those similar to 5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine, have been studied for their unique chemical properties and methods of synthesis. One study discusses the synthesis of new ring systems related to triazolopyrimidine, indicating interest in the chemical behavior and potential applications of these compounds (Lauria et al., 2000).
Pharmacological Applications : Various derivatives of triazolopyrimidine have been noted for their broad range of pharmacological activities, such as anticancer, antimicrobial, anti-tubercular, and as CB2 cannabinoid agonists. These compounds are being explored in several clinical trials and some are already used in marketed drugs (Merugu, Cherukupalli, & Karpoormath, 2022).
Agricultural Applications : Triazolopyrimidines have also been recognized for their relevance in agrochemistry. They are being investigated for their potential use in agriculture, possibly as herbicides or fungicides (De, 2006).
Green Chemistry and Sustainable Synthesis : Some studies have focused on developing environmentally friendly synthesis methods for triazolopyrimidine derivatives, emphasizing the importance of green chemistry principles in the creation of these compounds (Karami, Farahi, & Banaki, 2015).
Antimicrobial Research : Derivatives of triazolopyrimidine have shown promising results in antimicrobial research, with some compounds exhibiting significant effects against bacterial and fungal species. This highlights the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Photographic Applications : Additionally, these compounds have been utilized in photography, indicating their versatility and importance in various industrial applications (Fischer, 2007).
Direcciones Futuras
The [1,2,4]triazolo[1,5-a]pyrimidines, including “5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine”, have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains . Therefore, the future directions in the research of this compound could involve exploring its potential applications in these fields.
Propiedades
IUPAC Name |
5,6-dimethyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8-9(2)14-11-12-7-13-16(11)10(8)15-5-3-4-6-15/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDDOXLGEZTEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2748172.png)

![N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2748177.png)


![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide](/img/structure/B2748181.png)





![4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2748190.png)


